molecular formula C15H29N3O3 B13922689 Tert-butyl 4-hydroxy-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate

Tert-butyl 4-hydroxy-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate

Cat. No.: B13922689
M. Wt: 299.41 g/mol
InChI Key: KNXZDTVINURCBB-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-4-(piperazin-1-ylmethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a piperazin-1-ylmethyl group attached to a piperidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-4-(piperazin-1-ylmethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with piperazine. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Quality control measures are implemented to monitor the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-4-(piperazin-1-ylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-(piperazin-1-ylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-hydroxy-4-(piperazin-1-ylmethyl)piperidine-1-carboxylate is unique due to the presence of the piperazin-1-ylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl 4-hydroxy-4-(piperazin-1-ylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H29N3O3/c1-14(2,3)21-13(19)18-8-4-15(20,5-9-18)12-17-10-6-16-7-11-17/h16,20H,4-12H2,1-3H3

InChI Key

KNXZDTVINURCBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN2CCNCC2)O

Origin of Product

United States

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